N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline
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Overview
Description
N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline is a complex organic compound characterized by its unique structure, which includes a naphtho-triazole moiety attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-4-(2H-naphtho[1,2-d]triazol-2-yl)aniline
- N,N-Dibutyl-4-(2H-naphtho[1,2-d]triazol-2-yl)benzene
- N,N-Dibutyl-4-(2H-naphtho[1,2-d]triazol-2-yl)phenol
Uniqueness
N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline is unique due to its specific naphtho-triazole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
90012-19-4 |
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Molecular Formula |
C24H28N4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-benzo[e]benzotriazol-2-yl-N,N-dibutylaniline |
InChI |
InChI=1S/C24H28N4/c1-3-5-17-27(18-6-4-2)20-12-14-21(15-13-20)28-25-23-16-11-19-9-7-8-10-22(19)24(23)26-28/h7-16H,3-6,17-18H2,1-2H3 |
InChI Key |
PQHXBGLBQLNQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N2N=C3C=CC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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